(4-Methylmorpholin-3-yl)methanol: A Technical Guide
(4-Methylmorpholin-3-yl)methanol: A Technical Guide
CAS Number: 1159598-86-3 (racemic), 1620510-51-1 ((R)-enantiomer)
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (4-Methylmorpholin-3-yl)methanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its structural motifs—a morpholine ring and a primary alcohol—it serves as a valuable building block in the design and synthesis of more complex molecules. This document details its physicochemical properties, a known synthetic protocol, and the broader context of the biological activities associated with the morpholine scaffold.
Physicochemical Properties
A summary of the key physicochemical properties for (4-Methylmorpholin-3-yl)methanol and its hydrochloride salt is presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1159598-86-3 (racemic)[1] | ChemicalBook |
| 1620510-51-1 ((R)-enantiomer)[2] | Apollo Scientific, Sigma-Aldrich | |
| Molecular Formula | C6H13NO2 | PubChemLite |
| Molecular Weight | 131.17 g/mol | Apollo Scientific |
| Appearance | Yellow oil | ChemicalBook |
| Predicted XlogP | -0.7 | PubChemLite |
| Predicted Hydrogen Bond Donors | 1 | PubChemLite |
| Predicted Hydrogen Bond Acceptors | 3 | PubChemLite |
| Predicted Rotatable Bond Count | 1 | PubChemLite |
| Predicted Exact Mass | 131.094629 g/mol | PubChemLite |
| Predicted Monoisotopic Mass | 131.094629 g/mol | PubChemLite |
| [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Formula | C6H14ClNO2 | PubChem |
| [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride Molecular Weight | 167.63 g/mol [3] | PubChem |
Synthesis of (4-Methylmorpholin-3-yl)methanol
The synthesis of (4-Methylmorpholin-3-yl)methanol can be achieved through the reductive amination of morpholin-3-ylmethanol with formaldehyde. The following protocol is based on a procedure described in the patent literature.
Experimental Protocol
Materials:
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morpholin-3-ylmethanol
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Methanol (MeOH)
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Formaldehyde (37% aqueous solution)
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Palladium on carbon (Pd/C) catalyst
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Diatomaceous earth
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Dichloromethane (DCM)
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Silica gel
Procedure: [1]
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A solution of morpholin-3-ylmethanol (0.540 g, 4.6 mmol) is prepared in methanol (20 mL).
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To this solution, formaldehyde (1.86 g, 23 mmol, 37% aqueous solution) and a palladium/carbon catalyst (0.200 g) are added.
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The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.0 atm).
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Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth.
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The filtrate is concentrated under reduced pressure to remove the solvent.
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The resulting residue is purified by silica gel column chromatography using a mobile phase of methanol in dichloromethane (1:15 v/v) to yield (4-methylmorpholin-3-yl)methanol as a yellow oil (0.130 g, 22% yield).
Synthesis Workflow
Caption: Workflow for the synthesis of (4-Methylmorpholin-3-yl)methanol.
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]+ | 132.10192 |
| [M+Na]+ | 154.08386 |
| [M-H]- | 130.08736 |
| [M+NH4]+ | 149.12846 |
| [M+K]+ | 170.05780 |
| [M+H-H2O]+ | 114.09190 |
| [M+HCOO]- | 176.09284 |
| [M+CH3COO]- | 190.10849 |
| Data sourced from PubChemLite. |
Biological Activity and Applications
Currently, there is a lack of specific biological activity data for (4-Methylmorpholin-3-yl)methanol in peer-reviewed literature. However, the morpholine nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties.[4][5] Morpholine-containing compounds have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[5][6]
The structural analogue, (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride, is noted as a valuable intermediate in the synthesis of chiral drug candidates, particularly those targeting neurological or metabolic disorders.[7] This suggests that (4-Methylmorpholin-3-yl)methanol could similarly serve as a key building block in drug discovery programs. Its utility as a synthetic intermediate is highlighted by its use in the preparation of more complex heterocyclic structures.
Given the diverse biological roles of morpholine derivatives, (4-Methylmorpholin-3-yl)methanol represents a lead structure that could be further elaborated to explore potential therapeutic applications. Researchers and drug development professionals may find this compound to be a valuable starting point for the design and synthesis of novel bioactive molecules.
Safety Information
The hydrochloride salt of the (R)-enantiomer is associated with the following hazard statements:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Conclusion
(4-Methylmorpholin-3-yl)methanol is a readily synthesizable morpholine derivative with potential applications as a building block in medicinal chemistry. While specific biological data for this compound is not yet available, the established importance of the morpholine scaffold in drug discovery suggests that it is a compound of interest for the development of novel therapeutic agents. This technical guide provides a foundation of its chemical properties and synthesis to support further research and development efforts.
References
- 1. 4-Methyl-3-(hydroxyMethyl)Morpholine | 1159598-86-3 [chemicalbook.com]
- 2. 1620510-51-1 Cas No. | (R)-(4-Methylmorpholin-3-yl)methanol | Apollo [store.apolloscientific.co.uk]
- 3. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
